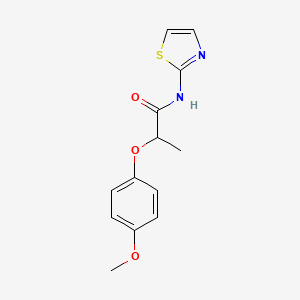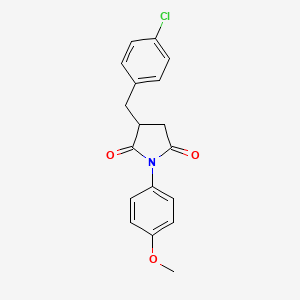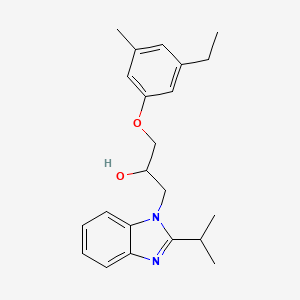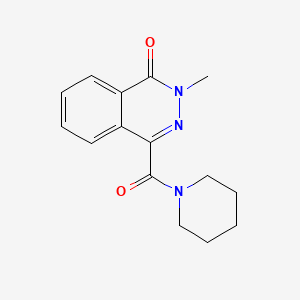![molecular formula C17H19ClO3 B5116892 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is a chemical compound that has been used in scientific research for various purposes. It is also known by its chemical name, GW501516. This compound belongs to a class of chemicals known as selective androgen receptor modulators (SARMs). The compound has been used extensively in scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail.
Mecanismo De Acción
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene works by binding to and activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of lipid metabolism, glucose homeostasis, and energy expenditure. The activation of PPARδ by 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved energy metabolism.
Biochemical and physiological effects:
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects. It has been shown to increase muscle fiber size, improve endurance, and increase the expression of genes involved in fatty acid oxidation. The compound has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has several advantages for lab experiments. It is a potent and selective activator of PPARδ, and it has been shown to have a high level of efficacy in various in vitro and in vivo models. However, the compound has some limitations, including its complex synthesis, high cost, and potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases. Additionally, further research is needed to investigate the potential long-term effects and safety of the compound.
Métodos De Síntesis
The synthesis of 1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene is a complex process that involves several steps. The compound is synthesized using a variety of chemical reactions, including Grignard reactions, Friedel-Crafts reactions, and nucleophilic substitutions. The synthesis of this compound is challenging, and it requires a high level of expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene has been used extensively in scientific research for various purposes. It has been studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular diseases. The compound has also been used in research related to muscle growth, endurance, and performance enhancement.
Propiedades
IUPAC Name |
1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-15-7-9-16(10-8-15)20-11-2-3-12-21-17-6-4-5-14(18)13-17/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJCSYHDAEPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-phenyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5116811.png)


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)



![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)